The synthesis of [(trifluoromethyl)sulfanyl]benzamides often involves multiple steps, starting from commercially available precursors. While specific details regarding the synthesis of 4-[(trifluoromethyl)sulfanyl]benzamide are not provided in the literature, related derivatives with variations in the substituents on the benzene ring have been synthesized. For instance, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized through a multi-step process involving the preparation of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine followed by its reaction with substituted benzoyl chlorides [].
The molecular structure of [(trifluoromethyl)sulfanyl]benzamides has been investigated using techniques like X-ray crystallography. These studies reveal key structural features, such as the spatial arrangement of atoms and the nature of intermolecular interactions. For example, crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide, a closely related compound, provided insights into the conformation of aryl amides and the influence of crystal packing on their energetics [].
The mechanism of action of [(trifluoromethyl)sulfanyl]benzamides varies depending on the specific biological target and the overall structure of the molecule. In some cases, these compounds have shown inhibitory activity against enzymes involved in disease pathways. For example, 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a structurally similar compound, acts as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist by covalently binding to Cys249 within the PPARdelta binding pocket [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6